5,10-Dideazaaminopterin: A Technical Guide for Researchers
5,10-Dideazaaminopterin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of 5,10-Dideazaaminopterin, a potent antifolate agent. This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols, presenting a comprehensive resource for its study and application in drug discovery.
Chemical Structure and Properties
5,10-Dideazaaminopterin is a synthetic analog of aminopterin, a folic acid antagonist. The core structure of 5,10-Dideazaaminopterin is a pyrido[2,3-d]pyrimidine ring system, which mimics the pteridine ring of folic acid. The systematic replacement of nitrogen atoms at positions 5 and 10 with carbon atoms distinguishes it from its parent compound, aminopterin. This structural modification significantly influences its biological activity and transport characteristics.
Table 1: Physicochemical Properties of 5,10-Dideazaaminopterin
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂N₆O₅ | [1] |
| Molecular Weight | 438.44 g/mol | [1] |
| CAS Number | 95674-53-6 | [1] |
| Appearance | Pale yellow crystals | [2] |
Mechanism of Action: Targeting Folate Metabolism
5,10-Dideazaaminopterin functions as a potent antifolate agent by primarily inhibiting the enzyme dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.
By competitively binding to the active site of DHFR, 5,10-Dideazaaminopterin blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of 5,10-Dideazaaminopterin.
Synthesis
The total synthesis of 5,10-Dideazaaminopterin has been described from pyridine precursors.[2] A general synthetic approach for its derivatives, such as 10-ethyl-5-methyl-5,10-dideazaaminopterin, involves a key Wittig condensation step. This reaction couples a substituted pyrido[2,3-d]pyrimidine moiety with a benzoate derivative. Subsequent hydrogenation, ester hydrolysis, and peptide coupling with L-glutamate yield the final product.
The following diagram outlines a generalized workflow for the synthesis of 5,10-Dideazaaminopterin analogs.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of 5,10-Dideazaaminopterin against DHFR can be determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
5,10-Dideazaaminopterin (or other inhibitors)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a 96-well plate.
-
Add varying concentrations of 5,10-Dideazaaminopterin to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the DHFR enzyme to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction (decrease in absorbance per unit time) for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.
Cell Growth Inhibition Assay
The cytotoxic effect of 5,10-Dideazaaminopterin on cancer cell lines, such as L1210 leukemia cells, can be evaluated using a cell proliferation assay.
Materials:
-
L1210 cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
5,10-Dideazaaminopterin
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 5,10-Dideazaaminopterin. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
The following diagram illustrates a typical workflow for evaluating a novel antifolate compound.
Biological Activity and Significance
Studies on derivatives of 5,10-Dideazaaminopterin have demonstrated their potent antifolate activity. For instance, 10-ethyl-5-methyl-5,10-dideazaaminopterin showed significant inhibition of DHFR from L1210 cells and inhibited the growth of these cells in vitro.[6] While this derivative was found to be less potent than methotrexate (MTX) in DHFR inhibition, it exhibited enhanced cellular influx, a desirable property for a drug candidate.[6]
Table 2: Biological Activity of a 5,10-Dideazaaminopterin Derivative
| Compound | Target | Assay | Value | Reference |
| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 DHFR | Ki | 100 pM | [6] |
| Methotrexate (Reference) | L1210 DHFR | Ki | 4.82 ± 0.60 pM | [6] |
| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 Cells | IC₅₀ | 65 ± 18 nM | [6] |
| Methotrexate (Reference) | L1210 Cells | IC₅₀ | 3.4 ± 1.0 nM | [6] |
The unique structural modifications of 5,10-dideazaaminopterin and its analogs offer opportunities for developing novel antifolates with improved therapeutic profiles, such as enhanced tumor selectivity and the ability to overcome methotrexate resistance. Further research into this class of compounds is warranted to explore their full potential in cancer chemotherapy.
References
- 1. Allosteric communication in dihydrofolate reductase: signaling network and pathways for closed to occluded transition and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Antifolates: Current Status and Future Directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
